N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide
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Description
The compound seems to be a derivative of anthraquinone . Anthraquinones are a class of naturally occurring phenolic compounds with potential applications in various fields due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, GC-MS .Chemical Reactions Analysis
The reaction of N,N’-disubstituted thioureas with α-bromo ketones has been described in the literature . This reaction provides access to various N-substituted 2-iminothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various methods . For example, the synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.
Mode of Action
The compound’s structure suggests it may function as a chelating agent, binding to metal ions through its n, o-bidentate directing group . This could influence the reactivity of these ions, potentially affecting various biochemical reactions.
Future Directions
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-15-3-1-2-4-16(15)20(25)18-11-13(7-10-17(18)19)22-21(26)12-5-8-14(9-6-12)23(27)28/h1-11H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUIBDGUZYKBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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